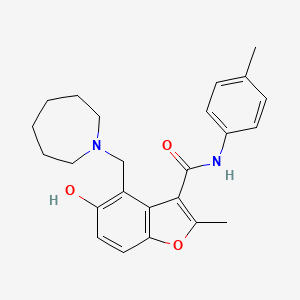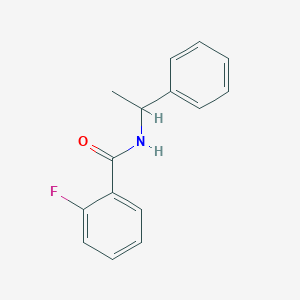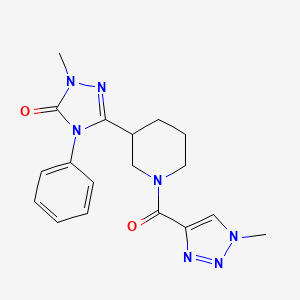![molecular formula C10H11N3O2 B2747671 3-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione CAS No. 191864-73-0](/img/structure/B2747671.png)
3-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione
Overview
Description
3-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione, also known as 4-Aminophenylmethyleneimidazolidinedione, is a heterocyclic compound with a unique structure. It is a white to light yellow powder that is soluble in water and ethanol, and insoluble in most organic solvents. This compound has been studied extensively due to its potential applications in the pharmaceutical industry and its ability to act as a catalyst.
Scientific Research Applications
Medicinal Chemistry Applications
Hydantoin derivatives, including "3-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione," are recognized for their significant presence in medicinal chemistry due to their versatile biological activities. The hydantoin scaffold is integral in several FDA-approved drugs such as phenytoin, demonstrating the importance of this framework in developing therapeutic agents. Hydantoins and their hybrids exhibit a broad spectrum of pharmacological actions, making them critical for therapeutic and agrochemical applications. Their utility extends to the synthesis of non-natural amino acids and their conjugates, showcasing potential medical applications. The Bucherer-Bergs reaction, a synthesis method for hydantoins, is highlighted for its efficiency in generating these compounds, which are pivotal in creating novel organic compounds with therapeutic potential (Shaikh et al., 2023).
Synthetic Development and Green Methodologies
The review of 1,3-thiazolidin-4-one and its derivatives underscores the historical development and synthetic methodologies, including green chemistry approaches, for these compounds. These derivatives, such as glitazones and pseudothiohydantoins, exhibit remarkable pharmacological importance, found in commercial pharmaceuticals. The discussion includes their structural theory development and their biological potential, highlighting their significant role in medicinal chemistry (Santos et al., 2018).
Biological Activities and Mechanisms
The exploration of rhodanine and thiazolidinediones (TZDs) in drug discovery reveals their diverse biological activities and mechanisms of target modulation. Despite challenges in selectivity and optimization, these compounds' potential for treating various diseases, including metabolic and cancer-related conditions, is significant. The structure-activity relationships (SAR) and pharmacophoric features essential for designing potent TZDs as PTP 1B inhibitors are discussed, indicating their relevance in managing insulin resistance and Type 2 Diabetes Mellitus (Verma et al., 2019).
Pharmaceutical Applications
The comprehensive review of 2,4-imidazolidinedione and its derivatives in medicinal and pharmaceutical chemistry elaborates on various synthesis methods and the pharmacological activities associated with these derivatives. Highlighting more than 16 diseases, this review underscores the broad utility and potential of hydantoin derivatives in drug development, providing insights into future research directions in this area (Sudani & Desai, 2015).
properties
IUPAC Name |
3-[(4-aminophenyl)methyl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c11-8-3-1-7(2-4-8)6-13-9(14)5-12-10(13)15/h1-4H,5-6,11H2,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGSGUYOKGSMFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2747592.png)

![N-(2-ethyl-6-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2747596.png)
![1,3,5-Trimethoxy-2-[(2,4,6-trimethoxyphenyl)methyl]benzene](/img/structure/B2747597.png)
![8-(2-Chloro-6-fluorobenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2747598.png)

![[4-(4-Ethylphenyl)sulfonyl-6-methylquinolin-3-yl]-phenylmethanone](/img/structure/B2747601.png)
![2-[(7-chloro-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B2747602.png)
![3-Methyl-2-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]imidazo[4,5-b]pyridine](/img/structure/B2747604.png)



![3-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2747610.png)